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Compound of Interest

Compound Name: 28-Mephe-31-N-meile-cck (26-33)

CAS No.: 154336-13-7

Cat. No.: B1681890

Get Quote

To engineer stability, we must first understand the precise mechanisms of degradation. Native

CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) is rapidly inactivated in vivo through

two primary enzymatic pathways:

Endopeptidase Cleavage:1 acts as a metalloprotease, aggressively cleaving the Gly4-Trp5,

Trp5-Met6, and Asp7-Phe8 bonds[1].

Exopeptidase Cleavage:2 sequentially hydrolyze the peptide from the N-terminus, rapidly

converting CCK-8 into inactive fragments[2].
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Enzymatic degradation pathways of native CCK-8 by endopeptidases and aminopeptidases.
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Part 2: Troubleshooting & Design FAQs
Q1: My CCK-8 analog loses activity rapidly in serum. How can I chemically shield the N-

terminus without losing receptor affinity? Causality & Solution: Aminopeptidases in serum

rapidly recognize and bind to the free N-terminal amine. To prevent this, you must disrupt the

enzyme's chiral recognition pocket or physically block access.

Strategy A (Lipidation): Conjugating a fatty acid (e.g., palmitoylation) via a hydrophilic linker

to the N-terminus provides steric hindrance and promotes reversible binding to serum

albumin, creating a circulating depot that 3[4].

Strategy B (Stereochemical Inversion): Substituting L-amino acids with D-stereoisomers

(e.g., D-N-methyl-Asp) at the penultimate position while maintaining CCK-1R selectivity.

Q2: I am observing spontaneous degradation of my peptide during storage and assay

incubation. Mass spectrometry shows a +16 Da shift. What is happening? Causality & Solution:

A +16 Da mass shift is the thermodynamic hallmark of methionine oxidation to methionine

sulfoxide. CCK-8 contains two Met residues (Met3 and Met6) that are highly susceptible to

reactive oxygen species.

Solution: Substitute the Met residues with 4[4]. Nle is an isosteric, aliphatic analog of

methionine that completely resists oxidation while maintaining the precise hydrophobic

interactions required for CCK receptor binding.

Q3: We are developing a CCK2R-targeted radiopharmaceutical (Minigastrin analog), but kidney

retention is too high and tumor uptake is low. How do we optimize the sequence? Causality &

Solution: High kidney retention occurs when unstable radiolabeled peptides are cleaved by

NEP into highly polar radioactive fragments that become trapped in renal tubules.

Solution: Introduce site-specific conformational constraints.5 induces structural rigidity that

prevents endopeptidase docking, resulting in >95% intact radiopeptide after 24 hours in

human serum[5]. Additionally, replacing the C-terminal phenylalanine with unnatural aromatic

amino acids (like 1-naphthylalanine) 6 against C-terminal cleavage[6].
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To guide your engineering choices, the following table summarizes the quantitative impact of

specific structural modifications on CCK analog stability across different matrices.

Peptide /
Analog

Modification
Strategy

Matrix
Half-life /
Stability

Reference

Native CCK-8

(Unsulfated)
None Human Plasma ~18 min [2]

Native CCK-8

(Unsulfated)
None Rat Plasma ~5 min [2]

Native CCK-4 None Human Plasma 13 min [2]

111In-DOTA-

MGS5

(Minigastrin)

Proline

substitution (N-

term)

Human Serum
>95% intact at

24h
[5]

CCK-1R Agonist

(Compound 3d)

N-terminal fatty

acid acylation
Neutral Buffer

Highly stable

(Comparable to

Semaglutide)

Part 4: Validated Experimental Workflow: In Vitro
Plasma Stability Assay
A stability assay is only as reliable as its controls. This protocol is designed as a self-validating

system to ensure that any observed stability is due to your peptide's design, not an artifact of

inactive plasma or improper quenching.
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1. Prepare Peptide Stock
(1 mg/mL in 10% DMSO/H2O)

2. Incubation Setup
(Pre-warm Plasma at 37°C)

3. Initiate Reaction
(Add Peptide to Plasma -> 10 µg/mL)

4. Time-Point Sampling
(t=0, 5, 15, 30, 60, 120 min)

5. Quench Reaction
(Ice-cold ACN + 1% TFA)

6. Centrifugation
(Precipitate Plasma Proteins)

7. LC-MS / RP-HPLC Analysis
(Quantify Intact Peptide)

Click to download full resolution via product page

Step-by-step self-validating workflow for in vitro plasma stability assays.
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Step-by-Step Methodology
Self-Validation Checkpoint: You must run three parallel reactions:

Test Analog: Your engineered CCK analog.

Negative Control (Native CCK-8): Must degrade rapidly (t½ < 20 min). If it survives, your

plasma enzymes are dead (likely due to improper storage or freeze-thaw cycles).

Positive Control (e.g., PEGylated standard): Must remain intact. If it degrades, your

quenching step failed to halt protease activity.

Protocol Steps:

Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the peptide in 10%

DMSO/water.

Causality: CCK analogs are often highly hydrophobic. DMSO ensures complete solvation,

preventing micelle formation that artificially shields the peptide from proteases and inflates

stability data[7].

Incubation Setup: Thaw human or rat plasma on ice, then pre-warm 990 µL of plasma in a

microcentrifuge tube at 37°C for 5 minutes.

Causality: Proteolytic enzymes must be at exact physiological temperatures to accurately

reflect in vivo kinetics[7].

Initiate Reaction (t=0): Add 10 µL of the peptide stock to the pre-warmed plasma (final

concentration: 10 µg/mL). Mix gently by inversion.

Time-Point Sampling: At designated intervals (t=0, 5, 15, 30, 60, 120 minutes), immediately

withdraw a 100 µL aliquot of the mixture.

Quenching: Dispense the 100 µL aliquot directly into a new tube containing 200 µL of ice-

cold Quenching Solution (Acetonitrile with 1% Trifluoroacetic Acid [TFA]). Vortex vigorously.

Causality: This step is critical. Acetonitrile instantly precipitates large plasma proteins (like

albumin) that would otherwise clog your LC column. TFA drastically lowers the pH,
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immediately denaturing metalloproteases (like NEP) that require a neutral pH and divalent

cations to function[7].

Centrifugation & Analysis: Centrifuge at 12,000 x g for 10 minutes at 4°C. Extract the

supernatant and analyze via RP-HPLC or LC-MS to quantify the remaining intact peptide

area against the t=0 baseline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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